XLogP3‑AA Lipophilicity Advantage Over the N⁴‑Unsubstituted Core Scaffold
The target compound exhibits a computed XLogP3‑AA of 2.6, which is 2.7 log units higher than that of the unsubstituted 1‑ethyl‑1H‑pyrazol‑4‑amine scaffold (XLogP3‑AA = −0.1). This difference is driven by the 3‑methylpentan‑2‑yl side‑chain and translates directly into a more favourable partition coefficient for passive membrane diffusion [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.6 |
| Comparator Or Baseline | 1‑Ethyl‑1H‑pyrazol‑4‑amine (CID 7018640), XLogP3‑AA = −0.1 |
| Quantified Difference | +2.7 log units |
| Conditions | PubChem XLogP3 3.0 algorithm (2024.11.20 release) |
Why This Matters
A 2.7‑unit increase in predicted logP suggests significantly better passive membrane permeability, which is critical for cellular target engagement in whole‑cell assays.
- [1] PubChem. Compound Summary for CID 43543317, 1‑Ethyl‑N‑(3‑methylpentan‑2‑yl)‑1H‑pyrazol‑4‑amine. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 7018640, 1‑Ethyl‑1H‑pyrazol‑4‑amine. National Center for Biotechnology Information. Accessed May 2026. View Source
